An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. This molecule, belonging to the phthalazinone class, is of significant interest in medicinal chemistry due to the established and diverse biological activities of this scaffold. Phthalazinone derivatives are known to possess a wide range of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects.[1][2] This document will detail a plausible and scientifically sound synthetic route, outline the necessary characterization techniques for structural elucidation and purity assessment, and provide insights into the chemical principles underpinning these methodologies.
Introduction to the Phthalazinone Scaffold
The phthalazin-1(2H)-one core is a bicyclic heteroaromatic system that has proven to be a versatile pharmacophore in drug discovery.[1] Its rigid structure and ability to participate in various intermolecular interactions make it an attractive scaffold for the design of targeted therapeutics. The derivatization of the phthalazinone ring at different positions allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of compounds with improved potency and selectivity.
Synthesis of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
The synthesis of 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid is most effectively achieved through a cyclocondensation reaction. This well-established method for forming the phthalazinone ring involves the reaction of a 2-acylbenzoic acid derivative with a hydrazine derivative.[3][4] In this specific case, the key precursors are 2-acetylbenzoic acid and 3-hydrazinobenzoic acid.
Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis of 3-Hydrazinobenzoic Acid
As 3-hydrazinobenzoic acid is not as commonly available as 2-acetylbenzoic acid, a well-documented synthesis from 3-aminobenzoic acid is provided below. This procedure involves diazotization of the amino group followed by reduction.[5]
Step 1: Diazotization of 3-Aminobenzoic Acid
-
Suspend 3-aminobenzoic acid in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture for one hour at 0°C to ensure complete formation of the diazonium salt.
Step 2: Reduction to 3-Hydrazinobenzoic Acid
-
To the cold diazonium salt solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional two hours.
-
The resulting precipitate is the crude 3-hydrazinobenzoic acid hydrochloride.
-
Filter the precipitate and wash with ethanol and ether.
-
The crude product can be purified by column chromatography on silica gel to yield pure 3-hydrazinobenzoic acid.[5]
Experimental Protocol: Cyclocondensation Reaction
The following is a generalized procedure for the cyclocondensation reaction to form the phthalazinone ring system. The specific reaction conditions may require optimization for yield and purity.
-
In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-acetylbenzoic acid and 3-hydrazinobenzoic acid in a suitable solvent such as glacial acetic acid or ethanol.[4]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash with a cold solvent to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).
Characterization of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phthalazinone and benzoic acid rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the phthalazinone and carboxylic acid groups, as well as signals for the aromatic carbons and the methyl carbon. |
| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the lactam and carboxylic acid, and C=C and C-H stretches of the aromatic rings. |
| Mass Spectrometry (MS) | Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can offer additional structural information. The expected molecular weight for C₁₆H₁₂N₂O₃ is 280.28 g/mol .[6] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂O₃[6] |
| Molecular Weight | 280.28 g/mol [6] |
| CAS Number | 296790-56-2[6] |
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow from synthesis to final characterization.
Caption: Workflow from synthesis to characterization.
Conclusion
This technical guide outlines a robust and well-precedented strategy for the synthesis and characterization of 3-(4-methyl-1-oxophthalazin-2(1H)-yl)benzoic acid. By following the detailed protocols and employing the specified analytical techniques, researchers can confidently prepare and validate this compound for further investigation in drug discovery and development programs. The versatility of the phthalazinone scaffold continues to make it a promising area for the design of novel therapeutic agents.
References
-
Phthalazinone. (n.d.). Retrieved from [Link]
-
Terán, M. A., & Estévez, J. C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]
-
Hassan, A. A., & Mohamed, H. H. (2015). Recent Developments in Chemistry of Phthalazines. Chemistry & Biology Interface, 5(1), 1-28. [Link]
-
El-Gendy, M. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12199. [Link]
-
Muñín, J., et al. (2016). Synthesis of new phthalazinedione derivatives. Proceedings, 1(1), 1. [Link]
-
Al-Ghorbani, M., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. International Journal of Pharmaceutical and Clinical Research, 10(7), 244-250. [Link]
-
Pisani, L., et al. (2018). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 23(11), 2959. [Link]
-
Hassan, A. A., et al. (2014). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Chemical and Pharmaceutical Research, 6(7), 1849-1860. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Acetylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1(2H)-Phthalazinone. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Tanatani, A., et al. (2015). Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists. European Journal of Medicinal Chemistry, 103, 59-69. [Link]
- Google Patents. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
-
Al-Suwaidan, I. A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19045-19056. [Link]
-
Chem-Dad. (n.d.). 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl)benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Acetylbenzoic acid. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. longdom.org [longdom.org]
- 5. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)benzoic acid [cymitquimica.com]
